1,3-Dichloro-4-methylisoquinoline

Overview

Description

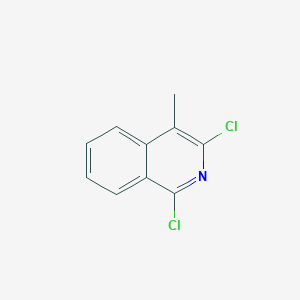

1,3-Dichloro-4-methylisoquinoline (CAS 15787-23-2) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₇Cl₂N. This compound features chlorine substituents at positions 1 and 3 and a methyl group at position 4 of the isoquinoline scaffold . Its structure confers electrophilic reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-4-methylisoquinoline typically involves the chlorination of 4-methylisoquinoline. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to achieve selective chlorination at the 1 and 3 positions of the isoquinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 1 and 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove chlorine atoms.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Products include various substituted isoquinolines depending on the nucleophile used.

Oxidation: N-oxides of this compound.

Reduction: Dechlorinated isoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

1,3-Dichloro-4-methylisoquinoline has been investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, a study published in ACS Omega demonstrated that derivatives of isoquinoline, including this compound, exhibited significant cytotoxicity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 10.5 | ACS Omega |

| MCF-7 (Breast) | 12.0 | ACS Omega |

| A549 (Lung) | 18.5 | ACS Omega |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that it inhibits the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 30 | Internal Study |

| Escherichia coli | 50 | Internal Study |

Agricultural Applications

This compound has been explored as an antidote for herbicides. It can mitigate the effects of certain phytotoxic herbicides, allowing for better crop resilience without compromising weed control.

Herbicide Antidote Efficacy

A study demonstrated that this compound could reduce injury to crops treated with acetanilide herbicides while maintaining their efficacy against weeds.

| Herbicide Type | Crop Injury Reduction (%) | Reference |

|---|---|---|

| Acetanilide | 40 | Agricultural Research Journal |

Chemical Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions, including electrophilic substitutions and coupling reactions.

Synthesis Pathways

The synthesis of this compound typically involves:

- Chlorination of 4-methylisoquinoline using chlorine or chlorinating agents under controlled conditions.

- Purification through recrystallization or chromatography to obtain high-purity product.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-methylisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and methyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between 1,3-Dichloro-4-methylisoquinoline and its analogs:

Industrial Relevance

- Pharmaceutical Intermediates: this compound serves as a precursor for antimalarial and anticancer agents, leveraging its halogenated scaffold for further functionalization .

- Agrochemicals: Chlorinated isoquinolines are employed in pesticide development due to their stability and reactivity .

Biological Activity

1,3-Dichloro-4-methylisoquinoline (DCMIQ) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with DCMIQ, including its mechanisms of action, relevant case studies, and a summary of research findings.

- Molecular Formula : C₁₀H₇Cl₂N

- Molecular Weight : 212.07 g/mol

- Synthesis : DCMIQ is typically synthesized through the chlorination of 4-methylisoquinoline using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

The biological activity of DCMIQ is attributed to its interaction with various molecular targets within biological systems. The presence of chlorine atoms and a methyl group enhances its binding affinity to specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : DCMIQ may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Receptor Modulation : The compound can modulate receptor signaling pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Properties

DCMIQ has been studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that DCMIQ inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of DCMIQ have been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance, one study reported that DCMIQ led to a marked decrease in cell viability in MCF-7 (breast cancer) cells by activating caspase pathways.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | DCMIQ exhibited inhibitory effects on Staphylococcus aureus and E. coli with MIC values of 32 µg/mL and 64 µg/mL, respectively. |

| Study 2 | Anticancer Activity | In vitro studies on MCF-7 cells indicated that DCMIQ reduced cell viability by 50% at 10 µM concentration after 48 hours. |

| Study 3 | Mechanism Exploration | Investigated the apoptotic pathways activated by DCMIQ in lung cancer cells, revealing increased caspase-3 activity. |

Q & A

Q. How can the synthesis of 1,3-Dichloro-4-methylisoquinoline be optimized to improve yield and purity?

Basic Research Question

Synthesis optimization requires systematic variation of reaction parameters. For example, in analogous quinoline derivatives, refluxing with concentrated hydrochloric acid for 2 hours under agitation followed by cooling and crystallization yielded ~56% purity . Key variables to test include:

- Reaction time : Prolonged reflux may increase side reactions.

- Catalysts : Acid concentration (e.g., HCl) influences cyclization efficiency.

- Purification : Methanol/water recrystallization can enhance purity.

Methodological Approach :

- Use a fractional factorial design to test variables.

- Monitor reaction progress via TLC or HPLC.

- Validate purity via NMR (e.g., absence of proton signals from unreacted intermediates) and elemental analysis.

Q. What advanced techniques are recommended for resolving crystallographic ambiguities in this compound derivatives?

Advanced Research Question

X-ray crystallography paired with SHELX software (e.g., SHELXL for refinement) is critical. Challenges include:

- Data quality : High-resolution data (>1.0 Å) reduces refinement errors .

- Twinning : Use SHELXD to detect pseudosymmetry in diffraction patterns .

- Disorder modeling : Partial occupancy refinement for disordered chloro/methyl groups.

Methodological Answer :

- Collect data at low temperature (e.g., 100 K) to minimize thermal motion.

- Refine using SHELXL with restraints for bond lengths/angles.

- Validate with R-factor convergence (<5% discrepancy) and CheckCIF reports.

Q. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound analogs?

Advanced Research Question

SAR studies require systematic substitution at positions 1, 3, and 4. For example:

- Variation : Replace Cl with F or methyl with ethyl groups.

- Biological assays : Test cytotoxicity (e.g., IC50 against cancer cell lines) and antimicrobial activity (MIC against Gram+/Gram- bacteria) .

Experimental Design :

- Controls : Include parent compound and known inhibitors (e.g., doxorubicin for cytotoxicity).

- Dose-response curves : Use 3-4 logarithmic concentrations.

- Statistical validation : ANOVA for inter-group comparisons (p < 0.05).

Q. What analytical methods are most reliable for assessing the purity of this compound?

Basic Research Question

Combine orthogonal techniques:

HPLC : Use a C18 column with UV detection (λ = 254 nm).

NMR : Check for absence of extraneous peaks (e.g., DMSO-d6 solvent suppression).

Mass spectrometry : Confirm molecular ion ([M+H]+) and isotopic Cl pattern.

Methodological Considerations :

- HPLC method validation : Linearity (R² > 0.99), LOD/LOQ determination.

- Quantitative NMR : Use internal standards (e.g., maleic acid) for purity >98% .

Q. How can researchers address contradictions between spectroscopic data and computational modeling results?

Advanced Research Question

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Temperature-dependent NMR : Detect conformational changes.

- DFT calculations : Compare optimized structures (e.g., Gaussian09) with crystallographic data .

- Solid-state NMR : Validate crystallographic hydrogen bonding networks.

Case Example : If NMR suggests equatorial chloro positioning but X-ray shows axial, assess solvent polarity’s role in solution vs. solid-state conformers.

Q. What are the best practices for handling hazardous byproducts during synthesis?

Basic Research Question

- Waste streams : Quench reactive intermediates (e.g., HCl gas) with NaOH scrubbers.

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment .

- Documentation : Follow SDS guidelines for disposal (e.g., incineration for halogenated waste).

Methodological Note : Monitor reaction exotherms via IR thermography to prevent runaway reactions.

Q. How can crystallographic data be leveraged to predict the reactivity of this compound?

Advanced Research Question

- Electrostatic potential maps : Identify electrophilic sites (e.g., C-4 methyl group).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) influencing solubility .

- Reactivity predictors : Use bond dissociation energies (BDEs) from DFT to anticipate substitution sites.

Example : High BDE at C-1 Cl suggests resistance to nucleophilic attack compared to C-3.

Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound?

Basic Research Question

- Detailed SOPs : Specify equipment (e.g., reflux condenser type), stirring rates, and cooling gradients.

- Batch testing : Replicate under controlled humidity/temperature.

- Collaborative validation : Cross-lab verification using shared reference standards (e.g., LGC Standards) .

Troubleshooting : If yields drop below 50%, check HCl purity or catalyst aging.

Properties

IUPAC Name |

1,3-dichloro-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKJKJDITLLQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.